Product packaging for 1-Phenyl-hexane-1,4-diol(Cat. No.:)

1-Phenyl-hexane-1,4-diol

Cat. No.: B8560245
M. Wt: 194.27 g/mol
InChI Key: WXQQRWKSCBOMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diols and Phenyl-Substituted Alcohols in Organic Synthesis and Materials Science

Diols, which are compounds containing two hydroxyl groups, are a fundamental class of molecules in organic chemistry. sctunisie.org The presence of two -OH groups imparts distinct physical properties, such as increased polarity, higher boiling points due to enhanced hydrogen bonding, and greater water solubility compared to their corresponding mono-alcohol counterparts. nih.govresearchgate.net In organic synthesis, diols are highly valued as intermediates. novapublishers.com They serve as key starting materials in polymerization reactions to produce commercially important polymers like polyesters and polyurethanes. novapublishers.com Furthermore, the spatial relationship between the two hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-diols) dictates their reactivity and common applications. For instance, 1,4-diols are common precursors for the synthesis of five-membered heterocyclic compounds such as tetrahydrofurans. clockss.org Chiral diols, which are optically active, are particularly prized as building blocks, chiral auxiliaries, and ligands in asymmetric catalysis, enabling the synthesis of specific enantiomers of target molecules. acs.orgnih.gov

Phenyl-substituted alcohols are another significant class of compounds where a hydroxyl group is attached to an alkyl chain that also bears a phenyl ring. The phenyl group significantly influences the molecule's electronic properties, steric profile, and reactivity. For example, a hydroxyl group at a benzylic position (directly attached to a carbon bonded to the aromatic ring), as in 1-phenyl-hexane-1,4-diol, is more reactive. These compounds are crucial intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. sctunisie.org In materials science, phenyl-substituted alcohols and diols are investigated for creating liquid crystals, and their interactions within confined spaces are a subject of study to understand the behavior of complex molecular systems. acs.org The ability of chiral phenyl-alcohols to engage in specific hydrogen-bonding interactions is also exploited for chiral recognition. rsc.org

Rationale for Research Focus on this compound

While direct research on this compound is limited, the rationale for investigating such a compound can be inferred from studies on analogous structures like 1-phenylbutane-1,4-diol (B3059513) and other chiral diols. guidechem.comresearchgate.net The primary motivation for research into this class of molecules is their significant potential as chiral building blocks in asymmetric synthesis.

Key points of interest include:

Stereochemical Complexity: this compound possesses two stereogenic centers at the C1 and C4 positions. The synthesis of each of its four stereoisomers in pure form represents a significant chemical challenge and a primary objective for synthetic chemists. These optically pure isomers are valuable starting materials for creating complex, enantiomerically pure target molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. acs.org

Synthetic Versatility: As a 1,4-diol, the compound is a potential precursor to 2-substituted-tetrahydrofurans containing a phenyl group, which are important structural motifs in many natural products and biologically active compounds. The benzylic alcohol at C1 offers a site for selective chemical transformations.

Precursor to Valuable Compounds: Chiral 1,4-diols are established intermediates for synthesizing chiral ligands and auxiliaries used in metal-catalyzed asymmetric reactions. researchgate.net Therefore, developing access to the stereoisomers of this compound would expand the toolbox of available chiral synthons for organic chemists.

Scope and Objectives of Academic Investigation

Any academic investigation into this compound would logically be structured around three core areas: synthesis, characterization, and application.

Development of Stereoselective Synthetic Routes: The foremost objective would be to establish efficient methods for producing the diol, with a strong emphasis on controlling its stereochemistry. A common and powerful strategy for synthesizing chiral 1,4-diols is the asymmetric hydrogenation of the corresponding 1,4-diketone. researchgate.net This involves using a chiral catalyst to selectively produce the desired stereoisomer of the diol in high yield and enantiomeric purity. A plausible synthetic pathway is outlined in the table below.

StepPrecursorReagents and ConditionsProductPurpose
11-Phenylhexane-1,4-dioneH₂, Chiral Iridium or Ruthenium Catalyst (e.g., Ir-f-amphox) researchgate.net(1R,4R)- or (1S,4S)-1-Phenylhexane-1,4-diolAsymmetric reduction to form a specific stereoisomer of the diol.

Physicochemical and Spectroscopic Characterization: A thorough characterization of the synthesized compound is a standard objective. This involves determining its physical properties and analyzing its structure using various spectroscopic techniques. Although experimental data for this compound is not readily available, properties can be predicted based on similar known compounds.

Predicted Physicochemical Properties of this compound

Property Predicted Value Basis of Prediction
Molecular Formula C₁₂H₁₈O₂ ---
Molecular Weight 194.27 g/mol ---
Boiling Point ~330-340 °C at 760 mmHg Extrapolated from 1-phenylbutane-1,4-diol (~316 °C) guidechem.com and 4-methyl-1-phenylhexane-1,4-diol. nih.gov
Melting Point Solid at room temp. Diols of this size are typically solids or viscous liquids. guidechem.com
XLogP3 ~1.7 Average of similar structures; indicates moderate lipophilicity. nih.gov
Hydrogen Bond Donors 2 From the two -OH groups.
Hydrogen Bond Acceptors 2 From the two -OH groups.

Data is estimated and should be confirmed by experimental measurement.

Exploration of Synthetic Applications: A final key objective would be to demonstrate the utility of this compound as a synthetic intermediate. This could involve converting it into other valuable molecules, such as chiral N-substituted pyrrolidines via cyclization reactions or using it as a chiral ligand in asymmetric catalysis to synthesize other optically active compounds. clockss.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B8560245 1-Phenyl-hexane-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-phenylhexane-1,4-diol

InChI

InChI=1S/C12H18O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3

InChI Key

WXQQRWKSCBOMHF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C1=CC=CC=C1)O)O

Origin of Product

United States

Historical Perspectives and Early Investigations of 1 Phenyl Hexane 1,4 Diol

Advanced Synthetic Strategies for 1 Phenyl Hexane 1,4 Diol

Retrosynthetic Analysis of 1-Phenyl-hexane-1,4-diol

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The primary disconnections for this diol are at the C-C bonds and the functional group interconversions involving the hydroxyl groups.

A plausible retrosynthetic pathway begins by disconnecting the C2-C3 bond, suggesting a synthetic route involving an aldol-type reaction or a Grignard addition. Following this logic, one potential disconnection is between the carbon bearing the phenyl group (C1) and the adjacent carbon (C2). This leads to benzaldehyde (B42025) and a 5-carbon synthon.

A more strategic disconnection is between C4 and C5. This simplifies the synthesis to the coupling of a three-carbon nucleophile with a phenyl-containing electrophile. This approach allows for the introduction of the stereocenters in a more controlled manner.

A further disconnection of the C-O bonds of the hydroxyl groups through functional group interconversion (FGI) reveals precursor carbonyl compounds. For instance, the secondary alcohol at C4 can be traced back to a ketone, and the benzylic alcohol at C1 can be derived from the reduction of a corresponding ketone or the addition of an organometallic reagent to an aldehyde.

Considering these approaches, a primary retrosynthetic route is proposed:

Target: this compound

Disconnection (C-C bond): This leads to two key fragments: a phenyl-containing fragment and a C4-alkyl fragment. A logical disconnection would be between C2 and C3, suggesting an aldol (B89426) condensation between a derivative of propiophenone (B1677668) and a three-carbon aldehyde.

Disconnection (Functional Group Interconversion): The two hydroxyl groups can be retrosynthetically derived from a corresponding diketone, 1-phenylhexane-1,4-dione, via a double reduction reaction. This diketone can be formed through various established methods for γ-diketone synthesis.

This analysis provides a roadmap for the forward synthesis, highlighting the key bond formations and functional group manipulations required to construct the target molecule.

Stereoselective and Asymmetric Synthesis of this compound

The presence of two stereocenters in this compound (at C1 and C4) means that four possible stereoisomers exist: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The selective synthesis of a single stereoisomer is crucial for applications where chirality is important, such as in the pharmaceutical industry.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of one of the hydroxyl groups. For example, an Evans auxiliary could be used to control the stereochemistry of an aldol reaction that forms the carbon skeleton of the molecule. Subsequent reduction of the carbonyl groups would then yield the desired diol.

Chiral Auxiliary Approach Description Potential Outcome for this compound Synthesis
Evans Aldol ReactionAn enolate derived from an N-acyloxazolidinone reacts with an aldehyde.Could be used to set the stereocenter at C4 by reacting a chiral propanoyl oxazolidinone with 3-phenylpropionaldehyde, followed by removal of the auxiliary and reduction.
Samp- or Ramp-HydrazonesChiral hydrazones are alkylated to create new stereocenters.A chiral hydrazone of a 1-phenyl-1,4-diketone precursor could be used to direct the stereoselective reduction of one of the ketone functionalities.

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other. This approach is often more efficient than using stoichiometric chiral auxiliaries.

Organocatalysis: Chiral organic molecules can be used to catalyze stereoselective reactions. For instance, a proline-catalyzed aldol reaction could be employed to construct the backbone of this compound with high enantioselectivity.

Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric transformations. For the synthesis of this compound, an asymmetric hydrogenation of a precursor diketone, 1-phenylhexane-1,4-dione, using a chiral ruthenium or rhodium catalyst could yield the chiral diol with high enantiomeric excess. Asymmetric transfer hydrogenation is another viable method.

Catalytic System Reaction Type Potential Application in this compound Synthesis
Chiral Ruthenium-diamine complexAsymmetric HydrogenationReduction of 1-phenylhexane-1,4-dione to stereoselectively form the two hydroxyl groups.
Chiral Rhodium-phosphine complexAsymmetric HydrogenationSimilar to the Ruthenium complex, for the enantioselective reduction of the precursor diketone.
Proline and its derivativesOrganocatalytic Aldol ReactionTo create the C-C bond between C2 and C3 with control over the stereochemistry at C4.

Diastereoselective synthesis aims to selectively form one diastereomer over others. In the context of this compound, this would involve controlling the relative stereochemistry of the two hydroxyl groups.

A common strategy for diastereoselective synthesis is substrate-controlled synthesis, where the existing stereocenter in the molecule directs the stereochemistry of the newly formed stereocenter. For example, if the hydroxyl group at C1 is formed first with a specific stereochemistry, it can direct the reduction of the ketone at C4 to favor the formation of either the syn or anti diastereomer. This can be achieved by using appropriate reducing agents, such as sodium borohydride (B1222165) or bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride).

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. Enzymes are highly specific catalysts that can operate under mild conditions.

A potential chemoenzymatic route to this compound could involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture of the diol or a precursor. For instance, a lipase could selectively acylate one enantiomer of a racemic mono-protected diol, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, a two-step enzymatic process similar to the synthesis of other phenyl-diols could be envisioned. researchgate.net This would involve:

Carboligation: A carboligase, such as a benzaldehyde lyase, could catalyze the condensation of benzaldehyde with a suitable three-carbon aldehyde to form a 1-phenyl-2-hydroxy-1,4-hexanedione intermediate.

Reduction: An alcohol dehydrogenase (ADH) could then be used for the stereoselective reduction of the two ketone functionalities to yield the desired stereoisomer of this compound. Different ADHs with varying stereoselectivities could potentially provide access to different stereoisomers. researchgate.net

Enzyme Class Reaction Application in this compound Synthesis
LipaseKinetic Resolution (Acylation)Separation of enantiomers of a racemic this compound precursor.
Benzaldehyde LyaseCarboligationFormation of the C-C bond between the phenyl-containing unit and the hexane (B92381) chain.
Alcohol Dehydrogenase (ADH)Carbonyl ReductionStereoselective reduction of a diketone precursor to form the chiral diol.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound can reduce its environmental impact.

Key green chemistry considerations include:

Use of Renewable Feedstocks: While benzaldehyde is often derived from petroleum, it can also be obtained from natural sources. The other starting materials should ideally also be sourced from renewable feedstocks.

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2 is a key aspect. The use of toxic reagents should also be avoided.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. nih.gov

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption.

The chemoenzymatic approach described above aligns well with green chemistry principles as it utilizes biocatalysts that operate under mild conditions and in aqueous media.

Green Chemistry Principle Application in this compound Synthesis
Prevention of WasteDesigning a synthesis with high yield and selectivity to minimize byproducts.
Atom EconomyChoosing reactions that incorporate the maximum number of atoms from the reactants into the product.
Use of CatalysisEmploying organocatalysts, transition metal catalysts, or enzymes to reduce the need for stoichiometric reagents.
Design for Energy EfficiencyUtilizing reactions that proceed at or near ambient temperature and pressure, such as many enzymatic reactions.
Use of Renewable FeedstocksSourcing starting materials like benzaldehyde from renewable plant-based sources.

Solvent-Free and Aqueous Media Syntheses of this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern synthetic chemistry is increasingly shifting towards more environmentally benign reaction media, such as water or solvent-free conditions.

Aqueous Media Synthesis: The use of aqueous media for organic reactions presents an attractive green alternative. For the synthesis of this compound, a potential aqueous route could involve a Barbier-type reaction, which is an aqueous version of the Grignard reaction. sescollege.ac.in This approach would involve reacting an appropriate phenyl organometallic reagent with a suitable carbonyl precursor in water. While the Grignard synthesis must be conducted under anhydrous conditions, the Barbier reaction is less toxic and more environmentally friendly. sescollege.ac.in Another possibility is the indium-mediated allylation in water, which has been shown to be effective for creating complex molecules without the need for protecting groups. jk-sci.com

Solvent-Free Synthesis: Solvent-free reactions offer benefits such as reduced waste, lower costs, and often, faster reaction times. A plausible solvent-free approach for a precursor to this compound could involve the synthesis of methanol (B129727) and diols from cyclic carbonates using a metal-free catalyst like N-tetrabutylammonium fluoride (B91410) (TBAF) and a hydrosilane as the reducing agent. acs.org While not a direct synthesis of the target molecule, this illustrates the trend toward eliminating solvents in diol production.

The following table summarizes the potential green synthetic approaches for this compound:

Synthetic ApproachReaction TypeKey FeaturesPotential Precursors
Aqueous Media Barbier-type reactionGreener alternative to Grignard; less toxic. sescollege.ac.inPhenyl bromide, 4-hydroxyhexanal
Aqueous Media Indium-mediated allylationAvoids protecting groups; efficient. jk-sci.comPhenyl-containing nucleophile, hex-1-en-4-ol derivative
Solvent-Free Catalytic reductionMetal-free; ambient pressure. acs.orgA cyclic carbonate precursor

Atom Economy and Sustainability Metrics for this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comjocpr.com The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Addition reactions are considered highly atom-economical as they involve the combination of reactants without the generation of byproducts. sescollege.ac.injocpr.com For instance, a Diels-Alder reaction can have a 100% atom economy. sescollege.ac.injocpr.com

A hypothetical synthesis of this compound could proceed via the reaction of benzaldehyde with a pentenyl Grignard reagent, followed by hydroboration-oxidation of the resulting alkene. Let's analyze the atom economy of the Grignard addition step:

Reaction: Benzaldehyde + Pentenylmagnesium bromide → 1-Phenyl-hex-5-en-1-ol + Mg(OH)Br

CompoundFormulaMolecular Weight ( g/mol )
BenzaldehydeC₇H₆O106.12
Pentenylmagnesium bromideC₅H₉BrMg185.34
1-Phenyl-hex-5-en-1-olC₁₂H₁₆O176.26
Magnesium hydroxybromideMg(OH)Br119.22

Atom Economy Calculation: % Atom Economy = (176.26 / (106.12 + 185.34)) x 100 = (176.26 / 291.46) x 100 ≈ 60.5%

This demonstrates that even with a high chemical yield, the atom economy can be relatively low due to the formation of stoichiometric byproducts. sescollege.ac.in Improving atom economy would involve designing a synthetic route that maximizes the incorporation of reactant atoms into the final product, for example, through catalytic addition reactions. jk-sci.comnih.gov

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound likely involves key reaction mechanisms such as nucleophilic addition to a carbonyl group and the reduction of a ketone.

A plausible synthetic route starts with an α,β-unsaturated ketone, which can be reduced to a saturated ketone. researchgate.net This saturated ketone can then undergo a nucleophilic addition reaction with a phenyl-containing nucleophile, such as a phenyl Grignard reagent, to form the tertiary alcohol. Subsequent reduction of the ketone functionality would yield the diol.

Nucleophilic Addition to a Carbonyl Group: The carbonyl group (C=O) is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. study.comyoutube.com A nucleophile, such as the carbanion from a Grignard reagent, attacks the electrophilic carbonyl carbon. youtube.comkhanacademy.org This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com

Reduction of a Ketone: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the alkoxide intermediate. youtube.com

The stereochemical outcome of these reactions can often be controlled. For instance, the reduction of β-hydroxy ketones can be highly diastereoselective, leading to either syn or anti 1,3-diols depending on the reagents and conditions used. youtube.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For a multi-step synthesis of this compound, each step must be carefully optimized.

Optimization of Grignard Reaction: The formation and reaction of Grignard reagents are sensitive to several factors:

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they stabilize the Grignard reagent. researchgate.netreddit.com

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. Some reactions benefit from cryogenic temperatures to improve selectivity. dtu.dk

Addition Rate: The rate of addition of the alkyl halide to magnesium can impact the yield. reddit.com

Purity of Reagents: The magnesium and solvent must be dry, as Grignard reagents react with water. reddit.com

The following table outlines key parameters for optimizing a Grignard reaction for the synthesis of a precursor to this compound:

ParameterConditionRationale
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent. researchgate.netreddit.com
Temperature -78°C to room temperatureControls exothermicity and can improve selectivity. dtu.dkorgsyn.org
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Reagent Purity Flame-dried glassware, anhydrous solventsGrignard reagents are strong bases and react with protic sources. reddit.com

Optimization of Reduction Step: The choice of reducing agent and reaction conditions will influence the stereoselectivity of the ketone reduction. For example, in the reduction of β-hydroxy ketones, chelation-controlled reductions can favor the formation of syn-diols, while non-chelating conditions can lead to anti-diols. youtube.com The use of bulky reducing agents can also influence the stereochemical outcome.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and the desired stereochemistry.

Stereochemical Aspects and Conformational Analysis of 1 Phenyl Hexane 1,4 Diol

Absolute Configuration Determination Methodologies for 1-Phenyl-hexane-1,4-diol Stereoisomers

The unambiguous assignment of the absolute configuration at the two stereocenters of this compound, C1 and C4, is crucial for understanding its chemical and biological properties. Several powerful analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A prominent method involves the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. The Mosher's method, or its modifications, is a prime example. By esterifying the diol with a chiral acid chloride, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed. The anisotropic effect of the phenyl ring in the MTPA moiety induces chemical shift differences (Δδ = δS - δR) for the protons near the chiral centers. The sign of these Δδ values can be correlated to the absolute configuration of the alcohol. For a 1,n-diol like this compound, this analysis can be extended to determine the configuration of both stereocenters simultaneously by forming the bis-MTPA ester. researchgate.net

A graphical model based on the chemical shift differences (ΔδRS) of the bis-(R)- and bis-(S)-ester derivatives can be used for the simultaneous assignment of the two asymmetric carbons. researchgate.net

ProtonExpected Δδ (δS - δR) for (1R, 4S)Expected Δδ (δS - δR) for (1S, 4R)
H-1NegativePositive
H-4PositiveNegative
Phenyl Protons (ortho)PositiveNegative
Ethyl Protons (CH2)NegativePositive

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of absolute configuration. This technique requires the formation of a suitable crystalline derivative of a single enantiomer of this compound. Co-crystallization with a chiral auxiliary of known absolute configuration (e.g., a chiral amine or carboxylic acid) can facilitate the formation of diastereomeric salts with good crystalline properties. The resulting crystal structure reveals the three-dimensional arrangement of all atoms, allowing for the unambiguous assignment of the R/S configuration at each stereocenter.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral molecules. While empirical rules can sometimes be applied, modern approaches often involve comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a given absolute configuration.

Relative Stereochemistry and Diastereomeric Relationships in this compound

This compound possesses two stereocenters, giving rise to four possible stereoisomers which exist as two pairs of enantiomers. The relationship between these pairs of enantiomers is diastereomeric. The two diastereomers are designated as syn and anti (or like and unlike), depending on the relative orientation of the substituents at C1 and C4.

The relative stereochemistry can be determined using various NMR techniques. The magnitude of the coupling constants (3JHH) between protons on adjacent carbon atoms can provide information about their dihedral angle, which is influenced by the relative stereochemistry. For cyclic systems, these relationships are often more straightforward to determine. In an acyclic molecule like this compound, the analysis is more complex due to free rotation around single bonds.

Diastereoselective synthesis is a common strategy to control the relative stereochemistry. For example, the reduction of a precursor like 1-phenylhexane-1,4-dione with a stereoselective reducing agent can favor the formation of one diastereomer over the other. The stereochemical outcome of such reactions is often dictated by the steric hindrance and electronic properties of the substrate and the reagent.

Conformational Preferences and Interconversion Studies of this compound

The flexible hexane (B92381) chain of this compound allows it to adopt numerous conformations. The relative stability of these conformers is governed by a combination of steric and electronic factors, including gauche interactions, 1,3-diaxial-like interactions, and the potential for intramolecular hydrogen bonding.

The presence of a bulky phenyl group at C1 will significantly influence the conformational landscape. In general, bulky substituents prefer to occupy positions that minimize steric strain. utdallas.edu The hydroxyl groups at C1 and C4 can participate in intramolecular hydrogen bonding, which can stabilize certain conformations, particularly in non-polar solvents. This hydrogen bonding can create a pseudo-cyclic arrangement.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and to predict the most stable arrangements. Experimental validation of these predictions can be achieved through NMR spectroscopy, particularly by analyzing nuclear Overhauser effects (NOEs) and coupling constants. The interconversion between different conformers is typically rapid at room temperature, but can sometimes be studied at lower temperatures.

Chiral Resolution Techniques for this compound Enantiomers

The separation of the enantiomers of this compound is essential for studying their individual properties. Several methods can be employed for this chiral resolution.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolving agent can then be chemically removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For a diol, a lipase (B570770) could be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by chromatography. This method is often advantageous due to its high efficiency and mild reaction conditions. For instance, lipases such as Candida antarctica lipase B (CAL-B) are known to be effective in the resolution of various alcohols. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. phenomenex.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including alcohols. nih.gov

The following table provides an example of a chiral HPLC method that could be developed for the separation of this compound enantiomers:

ParameterCondition
ColumnChiralpak AD-H (amylose derivative)
Mobile Phasen-Hexane/Isopropanol (B130326) (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Reactivity and Chemical Transformations of 1 Phenyl Hexane 1,4 Diol

Reactions Involving Hydroxyl Groups of 1-Phenyl-hexane-1,4-diol

The presence of two distinct hydroxyl groups, one primary and one secondary/benzylic, allows for a range of reactions, with the potential for selective functionalization.

The primary hydroxyl group at the C4 position and the secondary, benzylic hydroxyl group at the C1 position exhibit different reactivities. The secondary hydroxyl group is sterically more hindered but is also activated by its benzylic position, which can stabilize cationic intermediates. This difference in steric and electronic environments allows for selective reactions.

For instance, selective protection of the less sterically hindered primary alcohol can often be achieved using bulky protecting groups under controlled conditions. Conversely, reactions that proceed through a carbocation-like transition state may favor the benzylic secondary alcohol due to the resonance stabilization of the benzylic carbocation. chemistrysteps.com

Table 1: Predicted Selectivity in Functionalization of Hydroxyl Groups

Reaction TypeFavored PositionRationale
Acylation (bulky acylating agent)Primary (C4-OH)Less steric hindrance.
Silylation (bulky silyl (B83357) halide)Primary (C4-OH)Less steric hindrance.
Reactions involving carbocation intermediatesSecondary (C1-OH)Resonance stabilization of the benzylic carbocation. chemistrysteps.com

The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. The benzylic secondary alcohol is generally more susceptible to oxidation than the primary alcohol. pearson.com

Mild oxidizing agents, such as manganese dioxide (MnO₂), can selectively oxidize the benzylic alcohol to a ketone, yielding 1-phenyl-1-oxo-hexane-4-ol. Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), are expected to oxidize both hydroxyl groups, potentially leading to the formation of a keto-acid or even cleavage of the carbon chain under harsh conditions. chemistrysteps.com

Reduction of the hydroxyl groups is not a typical transformation unless they are first converted to a better leaving group, such as a tosylate or halide. The phenyl ring, however, can be reduced under specific catalytic hydrogenation conditions (e.g., using rhodium on carbon at high pressure), though this would be a vigorous reaction.

Table 2: Expected Oxidation Products of this compound

Oxidizing AgentExpected Major Product
Pyridinium chlorochromate (PCC)1-Phenyl-1-oxo-hexane-4-ol
Manganese dioxide (MnO₂)1-Phenyl-1-oxo-hexane-4-ol
Potassium permanganate (KMnO₄, cold, dilute)4-Hydroxy-1-phenylhexane-1-one
Chromic acid (H₂CrO₄)4-Oxo-1-phenylhexanoic acid (with over-oxidation)

Both hydroxyl groups in this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or other alkylating agents.

Selective esterification of the primary alcohol is generally more facile due to its lower steric hindrance. For example, reaction with one equivalent of acetyl chloride in the presence of a non-nucleophilic base at low temperatures would likely yield 4-acetoxy-1-phenyl-hexan-1-ol as the major product. Esterification of the secondary alcohol typically requires more forcing conditions.

Similarly, ether formation, such as in the Williamson ether synthesis, would be more efficient at the primary position. The formation of a diglycidyl ether has been documented for similar diols like 1,6-hexanediol, suggesting that this compound could undergo analogous reactions to form diepoxides. wikipedia.orgalfa-chemistry.com

Reactions of the Phenyl Moiety in this compound

The phenyl group of this compound can participate in electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the nature of the hydroxyhexyl substituent.

The substituent on the benzene (B151609) ring is a 1,4-dihydroxyhexyl group. This alkyl group, despite the presence of hydroxyl groups, is generally considered to be an activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org This is due to the electron-donating inductive effect of the alkyl chain. The hydroxyl groups are sufficiently removed from the ring so that their electron-withdrawing inductive effect is minimal. As a result, electrophiles will preferentially add to the positions ortho and para to the point of attachment of the alkyl chain.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield a mixture of ortho- and para-brominated products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would lead to the formation of ortho- and para-nitrated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would also be directed to the ortho and para positions. However, the presence of hydroxyl groups can interfere with the Lewis acid catalyst, often necessitating their protection prior to the reaction.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
BrominationBr₂, FeBr₃o-Bromo-1-phenyl-hexane-1,4-diol and p-bromo-1-phenyl-hexane-1,4-diol
NitrationHNO₃, H₂SO₄o-Nitro-1-phenyl-hexane-1,4-diol and p-nitro-1-phenyl-hexane-1,4-diol
Friedel-Crafts AcylationRCOCl, AlCl₃ (with protected OH)o-Acyl-1-phenyl-hexane-1,4-diol and p-acyl-1-phenyl-hexane-1,4-diol

Functional groups introduced onto the aromatic ring via electrophilic substitution can be further transformed. For example, a nitro group introduced at the para position can be reduced to an amino group using reagents like H₂/Pd or Sn/HCl. This amino group can then be diazotized and converted to a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

These transformations allow for the synthesis of a diverse array of derivatives of this compound with modified properties and potential applications. The initial hydroxyl groups on the side chain can also be modified before or after aromatic substitution, providing a versatile platform for complex molecule synthesis.

Cyclization and Rearrangement Reactions Involving this compound

The structure of this compound, featuring hydroxyl groups at the C1 and C4 positions, makes it a prime substrate for intramolecular cyclization reactions, particularly under acidic conditions. The presence of a phenyl group at the C1 position significantly influences the reactivity of the benzylic alcohol, often directing the course of these transformations.

Acid-Catalyzed Cyclodehydration

The most prominent cyclization reaction for 1,4-diols is acid-catalyzed dehydration to form a five-membered cyclic ether, a tetrahydrofuran (B95107) derivative. nih.gov In the case of this compound, this reaction is expected to proceed readily to yield 2-ethyl-5-phenyltetrahydrofuran. The reaction is typically facilitated by protic acids such as sulfuric acid (H₂SO₄) or solid acid catalysts. nih.gov

The mechanism involves the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com Protonation is more likely to occur at the C4 hydroxyl group. Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group at C1 displaces the water molecule, forming the tetrahydrofuran ring. Alternatively, protonation at the C1 benzylic alcohol would lead to the formation of a highly stabilized benzylic carbocation. The C4 hydroxyl group would then attack this carbocation to complete the cyclization. This pathway is particularly favorable due to the electronic stabilization afforded by the adjacent phenyl ring.

Table 1: Conditions for Acid-Catalyzed Cyclization of 1,4-Diols
CatalystSolventTemperature (°C)Typical Yield (%)Reference
H₃PW₁₂O₄₀Solvent-free120-160~98 nih.gov
Sulfuric Acid (H₂SO₄)Dioxane100Variable youtube.com
ZeolitesGas Phase250-350HighGeneral Knowledge

Potential Rearrangement Reactions

While the pinacol (B44631) rearrangement is a characteristic reaction of 1,2-diols, 1,4-diols like this compound can undergo other types of rearrangements under conditions that generate carbocation intermediates. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed dehydration can lead to the formation of a carbocation at either C1 or C4.

The formation of a secondary carbocation at C4 following the loss of water is less favorable. However, the formation of a secondary, benzylic carbocation at C1 is highly stabilized by resonance with the phenyl ring. libretexts.org Once formed, this carbocation could potentially undergo a 1,2-hydride shift from C2 to C1, generating a more stable tertiary carbocation if a suitable migrating group were present. However, in this specific structure, the most likely event following the formation of the benzylic carbocation is intramolecular attack by the C4-hydroxyl group, leading to the aforementioned cyclization.

A true skeletal rearrangement is less common for 1,4-diols compared to their 1,2-diol counterparts. Any rearrangement would likely compete with the highly favorable intramolecular cyclization pathway to the tetrahydrofuran derivative. libretexts.org

Carbon-Carbon Bond Forming Reactions Involving this compound

Direct carbon-carbon (C-C) bond formation using this compound as a starting material is not a common transformation without prior functionalization. The hydroxyl groups are poor leaving groups, making them unsuitable for direct participation in many standard cross-coupling reactions. mdpi.com However, the diol can be converted into derivatives that are amenable to a variety of C-C bond-forming strategies.

Activation of Hydroxyl Groups

To facilitate C-C bond formation, the hydroxyl groups can be transformed into better leaving groups, such as tosylates, mesylates, or halides. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the hydroxyl groups into tosylates. These activated intermediates can then participate in nucleophilic substitution reactions with organometallic reagents.

Hypothetical C-C Coupling Scenario:

Activation: Convert this compound to its corresponding ditosylate, 1-Phenyl-hexane-1,4-diyl bis(4-methylbenzenesulfonate).

Coupling: React the ditosylate with an organocuprate reagent (Gilman reagent), such as lithium dimethylcuprate ((CH₃)₂CuLi), which could potentially lead to the displacement of the tosylate groups and the formation of new C-C bonds.

Reactions via Carbonyl Intermediates

Another strategy involves the oxidation of one or both hydroxyl groups.

Oxidation to a Ketone: Selective oxidation of the secondary alcohol at C4 would yield 1-phenyl-1-hydroxyhexan-4-one. This keto-alcohol could then undergo various C-C bond-forming reactions at the position alpha to the carbonyl group, such as an aldol (B89426) condensation, after deprotonation with a suitable base.

Oxidation to a Lactone: Oxidation of the diol could lead to the formation of a γ-lactone. This lactone could then be used as an electrophile in reactions with Grignard reagents or other organometallics, which would open the ring and form a new C-C bond.

Table 2: Potential C-C Bond Forming Reactions from Diol Derivatives
Diol DerivativeReaction TypeReagent(s)Potential Product Type
Ditosylate/DihalideCross-CouplingOrganocuprates, Grignard Reagents (with catalyst)Alkyl/Aryl Substituted Alkane
Keto-alcohol (from oxidation)Aldol CondensationBase (e.g., LDA), Aldehyde/Ketoneβ-Hydroxy Ketone
Lactone (from oxidation)Nucleophilic Acyl SubstitutionGrignard Reagents, Organolithium ReagentsKeto-alcohol (after ring opening)

Mechanistic Studies of Key Transformation Pathways for this compound

The key transformation pathway for this compound is its acid-catalyzed cyclodehydration to 2-ethyl-5-phenyltetrahydrofuran. Mechanistic studies on analogous 1,4-diols provide a clear picture of the likely pathway. acs.orgresearchgate.net

Mechanism of Acid-Catalyzed Cyclization

The reaction proceeds through a series of protonation and nucleophilic substitution steps, which can be classified as either an Sₙ1 or Sₙ2 type mechanism depending on which hydroxyl group is protonated and leaves as water.

Pathway A (Sₙ1-like):

Protonation: The benzylic hydroxyl group at C1 is protonated by the acid catalyst.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a secondary, benzylic carbocation at C1. This carbocation is significantly stabilized by resonance delocalization of the positive charge into the phenyl ring. This is considered the rate-determining step.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the C4 hydroxyl group acts as a nucleophile, attacking the carbocationic center at C1.

Deprotonation: A water molecule or conjugate base removes the proton from the oxonium ion intermediate to yield the final product, 2-ethyl-5-phenyltetrahydrofuran, and regenerate the acid catalyst.

Pathway B (Sₙ2-like):

Protonation: The secondary hydroxyl group at C4 is protonated by the acid catalyst.

Intramolecular Nucleophilic Substitution: The benzylic hydroxyl group at C1 acts as an intramolecular nucleophile, attacking the carbon at C4 and displacing the water molecule in a concerted step.

Deprotonation: A final deprotonation step yields the tetrahydrofuran product.

Energetic Considerations:

Pathway A, involving the formation of the resonance-stabilized benzylic carbocation, is generally considered the more favorable and faster route for phenyl-substituted diols. The stability of this intermediate lowers the activation energy of the reaction compared to the pathway involving a less stable secondary carbocation at C4. chemistrysteps.com Computational studies on similar diol cyclizations support the formation of a carbocation intermediate followed by cyclization as a probable mechanism. researchgate.net

Mechanisms of Potential Rearrangements

Should a rearrangement occur, it would also proceed via a carbocation intermediate. For instance, if the C1 benzylic carbocation were to form, a 1,2-hydride shift from C2 would lead to a tertiary carbocation. However, this is unlikely as it would disrupt the benzylic stabilization. A more plausible, though still competing, rearrangement could occur if the C4 hydroxyl leaves first, forming a secondary carbocation. This could be followed by a series of hydride shifts, potentially leading to a different carbocation that could be trapped by the C1 hydroxyl group or eliminate a proton to form an unsaturated alcohol. However, the kinetic and thermodynamic favorability of forming the five-membered tetrahydrofuran ring makes cyclization the overwhelmingly dominant pathway. acs.org

1 Phenyl Hexane 1,4 Diol As a Precursor and Scaffold in Organic Synthesis

Synthesis of Complex Organic Molecules from 1-Phenyl-hexane-1,4-diol Derivatives

The diol functionality in this compound serves as a key starting point for the synthesis of more intricate molecular architectures. The hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, enabling chain elongation, cyclization, and the introduction of various pharmacophores. Although direct examples of complex molecule synthesis starting from this compound are not extensively documented, the synthetic strategies applied to analogous diols provide a clear roadmap for its potential applications. For instance, chiral diols are crucial intermediates in the synthesis of many biologically active natural products and pharmaceuticals.

The synthesis of complex heterocyclic compounds often relies on diol precursors. For example, derivatives of cyclohexane-1,4-dione, a related cyclic scaffold, have been used to prepare complex molecules like tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, which have shown potential as antiviral agents. This highlights the potential of diol-containing scaffolds in medicinal chemistry.

Table 1: Examples of Complex Molecules Synthesized from Diol or Related Precursors

Precursor/Scaffold Synthetic Target Potential Application
Chiral 1,3-diols Biologically active molecules Pharmaceuticals, Agrochemicals
Cyclohexane-1,4-dione Tetrahydro-4H-chromene derivatives Antiviral (e.g., against SARS-CoV-2 Mpro)

Applications of this compound in the Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The chiral centers present in this compound make it an attractive candidate for development as a chiral auxiliary. After controlling the stereoselective formation of a new chiral center in a target molecule, the auxiliary can be removed and potentially recycled.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a variety of chemical transformations. While the performance of this compound as a chiral auxiliary has not been specifically reported, the principles of asymmetric synthesis suggest its potential. For example, chiral oxazolidinones, which are also derived from amino alcohols, are widely used as chiral auxiliaries in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The diol functionality in this compound could be similarly transformed into a rigid cyclic structure to effectively bias the approach of reagents.

Furthermore, chiral diols are valuable as chiral ligands in asymmetric catalysis. They can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalyzed reaction. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and this compound represents a potential building block for novel ligand architectures.

Development of Diverse Molecular Scaffolds Utilizing the this compound Core

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a library of related compounds. The this compound core, with its defined stereochemistry and multiple functionalization points, is a promising starting point for the development of diverse molecular scaffolds. These scaffolds can then be used in drug discovery and materials science to explore a wide range of chemical space.

The phenyl group can be modified through aromatic substitution reactions, while the two hydroxyl groups provide handles for attaching different side chains. This allows for the systematic variation of steric and electronic properties of the resulting molecules. The synthesis of libraries based on cyclohexen-1,4-dione scaffolds demonstrates the feasibility of creating diverse molecular collections from cyclic precursors.

Table 2: Potential Diversification of the this compound Scaffold

Functionalization Site Type of Reaction Potential Attached Moieties
Phenyl Ring Electrophilic Aromatic Substitution Halogens, Nitro groups, Alkyl groups
Phenyl Ring Cross-coupling Reactions Aryl groups, Heterocycles
Hydroxyl Groups Esterification/Etherification Alkyl chains, Aromatic rings, Polymers

Derivatization of this compound for Material Science Applications (e.g., Polymer Monomers, Dendrimer Cores)

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers. The two hydroxyl groups can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters or polyethers. The presence of the phenyl group in the polymer backbone can impart desirable properties such as thermal stability and specific optical or electronic characteristics.

Theoretical and Computational Chemistry Studies of 1 Phenyl Hexane 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 1-Phenyl-hexane-1,4-diol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From these fundamental properties, various reactivity descriptors can be derived. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors are invaluable for predicting how this compound will behave in different chemical environments and for understanding its potential reaction pathways.

Illustrative Reactivity Descriptors for this compound (Note: The following data is illustrative and not from direct calculations on this compound.)

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy0.5
HOMO-LUMO Gap7.0
Ionization Potential (I)6.5
Electron Affinity (A)-0.5
Electronegativity (χ)3.0
Chemical Hardness (η)3.5
Chemical Softness (S)0.29
Electrophilicity Index (ω)1.29

Conformational Energy Landscape Analysis of this compound Isomers

The flexibility of the hexane (B92381) chain in this compound allows it to adopt numerous conformations. Furthermore, the presence of two stereocenters (at C1 and C4) means that the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the potential energy surface of this compound. By rotating the bonds in the molecule and calculating the energy of each resulting structure, a conformational energy landscape can be constructed. This landscape reveals the low-energy (and therefore more populated) conformers.

For a molecule with multiple stereoisomers, this analysis is performed for each one to determine their relative stabilities. The results can help to understand how the molecule's shape influences its physical properties and biological activity.

Illustrative Relative Energies of this compound Stereoisomers and Conformers (Note: The following data is hypothetical and for illustrative purposes.)

IsomerConformerRelative Energy (kcal/mol)
(1R, 4R)10.00
(1R, 4R)21.25
(1R, 4S)10.85
(1R, 4S)22.10
(1S, 4S)10.00
(1S, 4S)21.25
(1S, 4R)10.85
(1S, 4R)22.10

Prediction of Spectroscopic Signatures for this compound (Methodologies, not data)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. The primary methodologies for predicting NMR, IR, and UV-Vis spectra are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational modes, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the peak intensities).

Reaction Mechanism Elucidation Using Computational Models for this compound Transformations

Computational models are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and determine the activation energies that govern the reaction rate. rsc.org

For example, the dehydration of this compound could proceed through different pathways depending on the reaction conditions. Computational modeling can be used to compare the energetics of these pathways and predict which one is more favorable. Similarly, the oxidation of the secondary alcohol at C4 or the benzylic alcohol at C1 can be studied to understand the regioselectivity of the reaction.

These studies typically involve locating the transition state structures for each elementary step of the reaction and calculating the energy barrier. The results can provide valuable insights that are difficult to obtain through experiments alone. researchgate.net

Molecular Docking and Interaction Studies of this compound with Model Biomacromolecules (In Vitro Context Only)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). umpr.ac.id This method is widely used in drug discovery to screen for potential drug candidates. In the context of this compound, molecular docking could be used to investigate its potential interactions with various enzymes or receptors in an in vitro setting. nih.govbiointerfaceresearch.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results can identify the most likely binding poses and the key interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex. This information can help to rationalize the biological activity of the compound and guide the design of new molecules with improved properties. researchgate.net

Illustrative Docking Scores of this compound with Model Receptors (Note: This is a hypothetical table showing the kind of data obtained from a docking study.)

ReceptorBinding Affinity (kcal/mol)Key Interactions
Alcohol Dehydrogenase-6.8Hydrogen bonds with Ser48, His51
Cyclooxygenase-2-7.2Hydrophobic interactions with Val523, Ala527
Estrogen Receptor Alpha-7.5Hydrogen bond with Glu353, pi-pi stacking with Phe404

Solvent Effects and Solvation Models in Computational Studies of this compound

Chemical processes are often carried out in solution, and the solvent can have a significant impact on the properties and reactivity of molecules. ucsb.edu Computational models must account for these solvent effects to provide accurate predictions. There are two main approaches to modeling solvation:

Explicit Solvation: In this model, individual solvent molecules are included in the calculation. This approach can provide a detailed picture of the solute-solvent interactions but is computationally very expensive.

Implicit Solvation: This model represents the solvent as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). faccts.de

For studies of this compound, the choice of solvation model will depend on the specific property being investigated. For example, an implicit model may be sufficient for predicting the effect of solvent polarity on the conformational equilibrium, while an explicit model might be necessary to study a reaction mechanism where the solvent molecules play a direct role.

Analytical Methodologies for the Detection and Quantification of 1 Phenyl Hexane 1,4 Diol

Chromatographic Techniques for Separation and Purity Assessment of 1-Phenyl-hexane-1,4-diol (e.g., HPLC, GC)

Chromatographic methods are fundamental in separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of diols. For compounds like this compound, normal-phase HPLC is often effective, utilizing a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase. The separation is based on the differential adsorption of the compound to the stationary phase. A typical mobile phase might consist of a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate. researchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the phenyl group's chromophore.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of two hydroxyl groups, this compound may require derivatization to increase its volatility and prevent peak tailing. This process involves converting the polar -OH groups into less polar ethers or esters. The analysis is typically carried out on a capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. libretexts.org A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.

TechniqueStationary Phase/ColumnTypical Mobile Phase/Carrier GasCommon DetectorNotes
HPLCSilica Gel (Normal Phase)Hexane/Isopropanol or Hexane/Ethyl Acetate mixturesUltraviolet (UV)Purity assessment and separation from non-volatile impurities.
GC(5%-phenyl)-methylpolysiloxane capillary columnHelium or HydrogenFlame Ionization Detector (FID)May require derivatization of hydroxyl groups to improve volatility.

Spectroscopic Methods for Structural Confirmation of this compound (e.g., Principles of IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, the spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups, which are often involved in hydrogen bonding. mit.edu Other significant peaks include C-O stretching absorptions between 1000-1250 cm⁻¹, C-H stretching from the aromatic ring around 3000-3100 cm⁻¹, and C-H stretching from the alkane chain between 2850-3000 cm⁻¹. orgchemboulder.com Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. The aromatic protons of the phenyl group are expected to appear as a multiplet in the δ 7.2-7.4 ppm range. The proton on the carbon bearing the hydroxyl group and the phenyl group (benzylic proton) would likely resonate around δ 4.6-4.8 ppm. The proton on the other hydroxyl-bearing carbon would appear further upfield. The aliphatic protons of the hexane chain would produce signals in the δ 1.4-1.9 ppm region, with multiplicities determined by adjacent protons. rsc.org The hydroxyl protons themselves typically appear as broad singlets.

¹³C NMR: Carbon NMR shows signals for each unique carbon atom. The carbons of the phenyl ring would appear in the δ 125-145 ppm range. rsc.org The two carbons bonded to the hydroxyl groups are deshielded and would be expected to resonate in the δ 65-75 ppm region. libretexts.orgrsc.org The remaining aliphatic carbons of the hexane chain would appear at higher fields (further upfield).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. Alcohols typically undergo fragmentation via two main pathways: alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org For this compound, alpha-cleavage could lead to resonance-stabilized benzylic cations. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragment ions resulting from these characteristic pathways.

SpectroscopyFunctional GroupExpected Peak/Signal Range
IRO-H Stretch (H-bonded)3200-3600 cm⁻¹ (broad)
IRAromatic C-H Stretch3000-3100 cm⁻¹
IRAliphatic C-H Stretch2850-3000 cm⁻¹
IRC-O Stretch1000-1250 cm⁻¹
¹H NMRAromatic Protons (C₆H₅)δ 7.2-7.4 ppm
¹H NMRBenzylic Proton (Ph-CH-OH)δ 4.6-4.8 ppm
¹³C NMRAromatic Carbonsδ 125-145 ppm
¹³C NMRCarbons bonded to -OHδ 65-75 ppm

Chiral Analytical Methods for Enantiomeric Excess Determination of this compound (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)

Since this compound contains chiral centers, methods to determine its enantiomeric purity are essential, particularly in asymmetric synthesis.

Chiral HPLC: This is the most common and reliable method for determining enantiomeric excess (ee). The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®), are widely used for separating the enantiomers of diols. rsc.org The mobile phase is typically a mixture of n-hexane and an alcohol modifier like isopropanol. rsc.org By comparing the peak areas of the two separated enantiomers, the ee can be accurately calculated.

Chiral GC: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate enantiomers. Derivatization of the diol is often necessary before analysis.

NMR with Chiral Shift Reagents: This method involves adding a chiral lanthanide complex to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers of the diol, causing the NMR signals of the two enantiomers to be shifted to different extents (i.e., they appear at different chemical shifts). By integrating the separated signals, the ratio of the enantiomers can be determined.

Examples of Chiral HPLC Conditions for Diol Enantioseparation rsc.org
Chiral Column TypeMobile Phase (n-hexane:isopropanol)Flow Rate (mL/min)Detection (nm)
Chiralpak AD-H90:101.0220
Chiralpak IA88:121.0210
Chiralcel OJ-H90:101.0210
Chiralpak AD-390:101.0210

Quantitative Analytical Procedures for this compound (e.g., Titrimetric, Spectrophotometric Methods)

While chromatographic methods are preferred for quantification due to their specificity, classical methods can also be adapted.

Titrimetric Methods: Volumetric analysis, or titration, is a quantitative method where the amount of a substance is determined by measuring the volume of a reactant of known concentration. uobasrah.edu.iq For diols, a common approach involves oxidative cleavage, although this is most established for vicinal (1,2-) diols. This method uses an oxidizing agent like periodate (B1199274), which cleaves the bond between the hydroxyl-bearing carbons. The consumption of the periodate or the formation of a product can then be determined by a subsequent redox titration, such as an iodometric titration with a thiosulfate (B1220275) solution. lcms.czmetrohm.com While this compound is a 1,4-diol and would not be cleaved by periodate, other strong oxidizing agents could potentially be used in a similar titrimetric approach, provided the reaction is stoichiometric and reproducible.

Spectrophotometric Methods: These methods rely on measuring the absorption of light by a colored compound. For diols that are not chromophoric themselves, a reaction can be used to produce a colored product. A method for vicinal diols involves periodate oxidation, where the resulting iodate (B108269) is reacted with iodide to form the tri-iodide ion (I₃⁻), which can be quantified spectrophotometrically. nih.gov Another approach is an indicator displacement assay (IDA), where the diol competes with a colored indicator for binding to a receptor molecule, such as a boronic acid. nsf.gov The resulting color change is proportional to the diol concentration. This method has the potential to be adapted for quantifying 1,4-diols.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. scione.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the confident identification of this compound in a mixture by matching both its retention time and its mass spectrum against a known standard or library. scione.comasean.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links HPLC with mass spectrometry. This technique is particularly useful for analyzing less volatile or thermally fragile compounds that are not suitable for GC. It allows for the separation of this compound from a complex matrix, followed by its immediate identification and quantification based on its mass-to-charge ratio. researchgate.net

Selected Applications of 1 Phenyl Hexane 1,4 Diol Beyond Direct Reactivity

Role of 1-Phenyl-hexane-1,4-diol as an Intermediate in the Synthesis of Specialty Chemicals

The structural attributes of this compound make it a valuable precursor in the multi-step synthesis of specialty chemicals. Its two hydroxyl groups, one of which is benzylic and the other aliphatic, offer differential reactivity that can be exploited for selective chemical modifications. This allows for the sequential introduction of various functional groups, leading to the creation of complex molecules with tailored properties.

The synthesis of derivatives from diols is a common strategy in medicinal chemistry and materials science to create libraries of compounds for screening and to fine-tune the properties of a lead molecule. While specific, named specialty chemicals derived directly from this compound are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in creating a range of derivatives. For instance, the hydroxyl groups can be converted to esters, ethers, or halides, which can then undergo further reactions. The phenyl group can also be functionalized through electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at the hydroxyl groups.

The table below illustrates some potential transformations of this compound that would yield intermediates for specialty chemicals.

Starting MaterialReagent(s)Potential Product ClassPotential Application Area
This compoundAcyl chloride / Carboxylic acidPhenyl-substituted hexane-1,4-diesterPlasticizers, Lubricants
This compoundAlkyl halide / Williamson ether synthesisPhenyl-substituted hexane-1,4-dietherSolvents, Fragrance components
This compoundOxidizing agent (e.g., PCC, DMP)Phenyl-substituted hydroxy-ketone or diketonePharmaceutical intermediates, Fine chemical synthesis
This compoundHalogenating agent (e.g., SOCl₂, PBr₃)Phenyl-substituted dihalo-hexaneIntermediates for further nucleophilic substitution

These transformations highlight the versatility of this compound as a scaffold for building more complex molecular architectures.

Potential of this compound in Designing Functional Materials (e.g., building blocks for polymers, liquid crystals)

The incorporation of diols into polymers is a well-established method for tailoring material properties. Aromatic-aliphatic diols, in particular, can impart a combination of rigidity from the aromatic ring and flexibility from the aliphatic chain. mdpi.comrsc.org

Building Blocks for Polymers:

This compound possesses the necessary functionality to act as a monomer in step-growth polymerization. Its two hydroxyl groups can react with difunctional monomers such as dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. wikipedia.org The inclusion of the phenyl group in the polymer backbone would be expected to influence properties such as thermal stability, mechanical strength, and refractive index.

The non-symmetrical nature of this compound could lead to polymers with interesting microstructures and potentially amorphous characteristics, which can be desirable for applications requiring optical clarity or specific mechanical properties. The chirality of the diol, if used in an enantiomerically pure form, could lead to the synthesis of stereoregular polymers with unique properties, such as the ability to form chiral stationary phases for chromatography or to exhibit specific interactions with other chiral molecules.

Research on polyesters derived from other substituted 1,3-propanediols has shown that the nature of the substituent group can significantly impact the glass transition temperature of the resulting polymer. researchgate.net This suggests that the phenyl group in this compound would likely increase the glass transition temperature of polymers compared to those made with hexane-1,4-diol.

Potential in Liquid Crystals:

Chiral diols are known to be valuable components in the formulation of liquid crystal displays, where they can act as chiral dopants to induce a helical twist in a nematic liquid crystal phase. beilstein-journals.orgnih.govresearchgate.net The efficiency of a chiral dopant is related to its molecular shape and its ability to disrupt the packing of the host liquid crystal molecules.

While there is no specific research on the use of this compound in liquid crystal applications, its chiral nature makes it a candidate for investigation. The combination of a rigid phenyl group and a flexible hexyl chain could provide the necessary molecular shape to effectively induce chirality. The synthesis of new chiral liquid-crystalline diols is an active area of research, with a focus on how molecular structure influences mesomorphic properties.

Catalytic Applications of Modified this compound (e.g., as a Ligand Component or Organocatalyst)

Chiral diols are a cornerstone of asymmetric catalysis, serving as ligands for metal catalysts and as organocatalysts themselves. nih.gov Well-known examples include C₂-symmetric diols like TADDOLs and BINOLs, which have proven to be highly effective in a wide range of enantioselective reactions.

While this compound is not C₂-symmetric, there is growing interest in the development of non-C₂-symmetric ligands and organocatalysts, as they can offer different steric and electronic environments and may be effective for transformations where C₂-symmetric catalysts are not. nih.govresearchgate.net

As a Ligand Component:

The two hydroxyl groups of this compound could be used to coordinate to a metal center, forming a chiral metal complex that could catalyze asymmetric reactions. The diol could be used directly or modified to introduce other coordinating groups to create a bidentate or tridentate ligand. The design of new chiral ligands is a continuous effort in the field of asymmetric catalysis, with the aim of developing more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. chemrxiv.orgnih.gov

As an Organocatalyst:

Diols can act as Brønsted acid catalysts, activating substrates through hydrogen bonding. Chiral diols can create a chiral environment around the substrate, leading to an enantioselective transformation. nih.gov While the acidity of the hydroxyl groups in this compound is not particularly high, their ability to form a chiral pocket could be exploited in certain reactions. Research into new chiral diol-based organocatalysts is an active field, with the potential for discovering new modes of activation and reactivity. acs.org

The table below outlines the potential catalytic roles for modified this compound.

Catalyst TypePotential ModificationTarget Reaction TypeRationale
Chiral Ligand for Metal CatalysisPhosphorylation or amination of hydroxyl groupsAsymmetric hydrogenation, allylic alkylation, etc.Creation of new chiral P,N or P,O ligands for various transition metals.
Chiral OrganocatalystUse as is or with electron-withdrawing groups on the phenyl ringAsymmetric Diels-Alder, aldol (B89426) reactions, etc.Utilization of the chiral scaffold to create an enantioselective environment through hydrogen bonding.

Exploration of this compound in Biotechnological Contexts (e.g., enzyme substrate in vitro, microbial transformation studies)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms are capable of performing complex chemical transformations with high enantio- and regioselectivity under mild reaction conditions.

Enzyme Substrate in Vitro:

The enzymatic synthesis of chiral diols is a well-established field. rsc.org Research has demonstrated the stereoselective enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) using a combination of a lyase and an alcohol dehydrogenase. researchgate.net This suggests that this compound could also be a substrate for a variety of enzymes, particularly oxidoreductases. For example, alcohol dehydrogenases could be used for the kinetic resolution of racemic this compound by selectively oxidizing one enantiomer to the corresponding hydroxy-ketone. This would provide a route to enantiomerically enriched this compound and the corresponding chiral hydroxy-ketone, both of which are valuable building blocks.

Enzyme-catalyzed reactions are increasingly being used for the functionalization of polymers, indicating a synergy between biotechnology and materials science. nih.gov

Microbial Transformation Studies:

Microorganisms possess a vast array of enzymes capable of metabolizing a wide range of organic compounds. The microbial oxidation of alkanes and aromatic compounds is a key process in the biodegradation of environmental pollutants and has been harnessed for biotechnological applications. nih.govnih.govresearchgate.net

The table below summarizes the potential biotechnological applications of this compound.

Biotechnological ApproachEnzyme/Microorganism ClassPotential OutcomeSignificance
Enzymatic Kinetic ResolutionAlcohol Dehydrogenases, LipasesEnantiomerically pure this compound and its derivativesAccess to chiral building blocks for asymmetric synthesis.
Microbial HydroxylationCytochrome P450 MonooxygenasesIntroduction of additional hydroxyl groups on the phenyl ring or alkyl chainCreation of novel polyhydroxylated compounds with potential biological activity.
Microbial OxidationDehydrogenases, OxidasesConversion to hydroxy-ketones, diketones, or carboxylic acidsSynthesis of valuable chiral intermediates.
Microbial DegradationVarious bacterial and fungal strainsUnderstanding of the environmental fate of phenyl-substituted alkanesPotential for bioremediation applications.

Future Directions and Emerging Research Avenues for 1 Phenyl Hexane 1,4 Diol

Development of Novel Synthetic Routes to 1-Phenyl-hexane-1,4-diol with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing this compound is a paramount objective for future research. Current synthetic strategies, while effective, often present challenges related to yield, stereoselectivity, and environmental impact. Future endeavors should focus on pioneering novel synthetic pathways that address these limitations.

A particularly promising avenue is the exploration of biocatalytic methods . The use of enzymes or whole-cell systems offers the potential for highly stereoselective synthesis under mild reaction conditions, thereby reducing energy consumption and the generation of hazardous waste. nih.govalfachemic.com Research could focus on identifying or engineering enzymes, such as reductases or dioxygenases, capable of catalyzing the formation of specific stereoisomers of this compound. nih.govalfachemic.com This approach aligns with the growing demand for green chemistry in the production of fine chemicals. nih.gov

Furthermore, the development of asymmetric catalytic hydrogenation of a suitable diketone precursor represents another key research direction. Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, could enable the production of enantiomerically pure this compound, which is crucial for applications in pharmaceuticals and advanced materials.

Below is a table summarizing potential novel synthetic routes and their anticipated advantages:

Synthetic RouteCatalyst/SystemKey Advantages
Biocatalytic ReductionEngineered Reductases/Whole CellsHigh stereoselectivity, mild conditions, environmentally friendly
Asymmetric HydrogenationChiral Metal Complexes (e.g., Ru, Rh)High enantiomeric excess, good yields
Chemoenzymatic SynthesisCombination of chemical and biocatalysisAccess to all possible stereoisomers

Exploration of Advanced Catalytic Transformations Involving this compound

The two hydroxyl groups of this compound offer a rich landscape for a variety of catalytic transformations. A significant challenge in diol chemistry is achieving regioselective functionalization , where one hydroxyl group is modified in the presence of the other. rsc.org Future research should focus on developing advanced catalytic systems that can differentiate between the two hydroxyl groups of this compound.

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.orgresearchgate.net Chiral diol-based organocatalysts, for example, can create a chiral environment that facilitates enantioselective reactions. researchgate.netmdpi.com The application of such catalysts to this compound could enable the synthesis of complex chiral molecules with tailored properties.

Another area ripe for exploration is the use of dual catalysis , combining a Lewis acid and a transition metal catalyst, to achieve novel transformations. chemrxiv.org This approach could be employed for the regioselective double allylic substitution of derivatives of this compound, leading to the creation of multiple new chemical bonds in a single operation. chemrxiv.org

The following table outlines potential catalytic transformations and their significance:

Catalytic TransformationCatalyst TypePotential Outcome
Regioselective Acylation/AlkylationOrganocatalysts (e.g., borinic acids) organic-chemistry.orgSelective protection for multi-step synthesis
Asymmetric EtherificationChiral Phase-Transfer CatalystsSynthesis of chiral ethers with potential biological activity
Oxidative CleavageTransition Metal CatalystsFormation of valuable dicarbonyl compounds

Integration of this compound into Advanced Materials Science Research

The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers. wikipedia.org Future research in materials science should explore the incorporation of this diol into various polymer backbones to impart unique properties.

In the realm of polyurethanes and polyesters , this compound can be used as a chain extender or a co-monomer. wikipedia.orgresearchgate.net The presence of the phenyl group is expected to enhance the thermal stability and mechanical properties of the resulting polymers. Research should focus on systematically studying the structure-property relationships of polymers derived from this compound.

Furthermore, the development of thermosetting resins based on this compound is a promising area. Ring-opening metathesis polymerization (ROMP) of monomers derived from this diol could lead to the rapid synthesis of cross-linked materials with tunable properties. rsc.org

This table highlights potential applications in materials science:

Material TypeRole of this compoundAnticipated Properties
PolyurethanesChain extender/Co-monomerEnhanced thermal stability, improved mechanical strength
PolyestersMonomerIncreased rigidity, higher glass transition temperature
ThermosetsCross-linking agentTunable mechanical and thermal properties

Interdisciplinary Research Opportunities Involving this compound

The unique chemical structure of this compound opens doors for its application in interdisciplinary research fields, bridging chemistry with biology and medicine.

One exciting opportunity lies in the study of biomolecular condensates . nih.gov These non-membranous organelles play crucial roles in cellular processes, and their dysfunction is implicated in various diseases. nih.gov Aliphatic diols are known to modulate the properties of these condensates. Investigating the effect of this compound on biomolecular condensates could provide valuable insights into their structure and function, and potentially lead to new therapeutic strategies.

Additionally, derivatives of phenylated diols have been explored as potential chemopreventive agents . nih.gov A systematic investigation into the biological activity of this compound and its derivatives could uncover new therapeutic applications.

Interdisciplinary research avenues are summarized below:

Research AreaApplication of this compoundPotential Impact
Cell BiologyProbe for studying biomolecular condensatesUnderstanding of cellular organization and disease mechanisms
Medicinal ChemistryScaffold for the synthesis of novel bioactive compoundsDevelopment of new therapeutic agents
Supramolecular ChemistryBuilding block for self-assembling systemsCreation of functional nanomaterials

Challenges and Opportunities in the Field of Phenylated Diol Chemistry Relevant to this compound

The field of phenylated diol chemistry, while full of potential, is not without its challenges. The primary challenge lies in achieving selective functionalization of the hydroxyl groups, which often exhibit similar reactivity. rsc.org Overcoming this challenge requires the development of sophisticated catalytic systems that can differentiate between the hydroxyls based on their local steric and electronic environments. nih.gov

However, this challenge also presents a significant opportunity. The development of catalysts for the regioselective and stereoselective transformation of this compound would not only be a significant scientific achievement but would also unlock the full synthetic potential of this versatile molecule.

Another opportunity lies in the exploration of the conformational landscape of this compound and its derivatives. The interplay between the flexible hexane (B92381) chain and the rigid phenyl group can lead to unique conformational preferences that can be exploited in the design of new materials and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-hexane-1,4-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves coupling phenyl groups to diol precursors via Friedel-Crafts alkylation or Grignard reactions. For example, iodinated diol derivatives (e.g., (2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol) require controlled temperature (0–5°C) and anhydrous conditions to prevent side reactions . Yield optimization may involve catalyst screening (e.g., Lewis acids like AlCl₃) and solvent selection (polar aprotic solvents enhance regioselectivity). Purity is assessed via HPLC or GC-MS, with recrystallization in ethanol/water mixtures .

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodological Answer: Use NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. For diastereomers, NOESY or COSY experiments resolve spatial proximity of hydroxyl and phenyl groups. X-ray crystallography is definitive for absolute configuration, as seen in cyclohexane-1,4-diol derivatives . IR spectroscopy identifies hydrogen-bonding patterns between hydroxyl groups, critical for solubility analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

  • Methodological Answer: Solubility in polar solvents (e.g., DMSO, ethanol) is higher than in nonpolar solvents due to hydrogen bonding. Stability studies (TGA/DSC) show decomposition above 200°C, with pH-dependent hydrolysis rates in aqueous solutions . Adsorption behavior on metallic surfaces (e.g., Hg electrodes) can be modeled via Langmuir isotherms, similar to butane-1,4-diol .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanisms underpin its potential bioactivity?

  • Methodological Answer: Screen for enzyme inhibition (e.g., tyrosinase or cytochrome P450) using kinetic assays. For example, chlorinated diols (e.g., 2-Chloro-5-methylbenzene-1,4-diol) exhibit antimicrobial activity via disrupting membrane integrity, assessed via MIC assays . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, validated by SPR or ITC .

Q. What role can this compound play in polymer science, particularly in designing mechanically robust materials?

  • Methodological Answer: As a chain extender in polyurethanes, its rigid phenyl group enhances tensile strength. Compare with butane-1,4-diol: phenyl substitution reduces molecular flexibility, increasing glass transition temperatures (Tg). Mechanical testing (DMA, tensile stress-strain) and SAXS/WAXS analyze domain spacing, as demonstrated in poly(urethane urea) systems .

Q. How do stereochemical variations in this compound affect its reactivity in asymmetric catalysis?

  • Methodological Answer: Enantioselective synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) produces stereoisomers. Evaluate catalytic efficiency in aldol reactions or epoxide ring-opening, monitoring enantiomeric excess (ee) via chiral HPLC. For enzymatic resolution, alcohol dehydrogenases (ADHs) or transaminases (e.g., with cis-but-2-ene-1,4-diol donors) achieve >99% ee .

Q. What contradictions exist in experimental data on this compound’s adsorption and interfacial behavior?

  • Methodological Answer: Electrocapillary studies on Hg electrodes show adsorption transitions between Langmuir (negative potential) and non-congruent (positive potential) models. Discrepancies arise from solvent ion effects (NaF vs. Na₂SO₄) and polarization methods. Reconcile data via DFT simulations of charge distribution on the diol’s phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.